Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A thieno[2,3-d]pyrimidinone core, a fused bicyclic system combining thiophene and pyrimidine rings.
- A 2,3-dihydro-1,3,4-thiadiazole ring fused to the pyrimidinone system. The thiadiazole contributes sulfur-based electron-withdrawing effects, which may influence reactivity and binding interactions.
- Substituents: 5,6-Dimethyl groups on the thienopyrimidinone core, which increase steric bulk and modulate lipophilicity. 2-(2-Methoxy-2-oxoethyl) and 5-(phenylamino) groups, providing sites for hydrogen bonding and π-π stacking interactions. Methyl carboxylate at the thiadiazole position, enhancing solubility in polar solvents.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes like thymidine phosphorylase or exhibiting antimicrobial activity .
Properties
IUPAC Name |
methyl 3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-phenylimino-1,3,4-thiadiazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-11-12(2)32-17-15(11)16(28)23-19(24-17)26-21(18(29)31-4,10-14(27)30-3)33-20(25-26)22-13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,22,25)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRRIJBYHXZEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)N3C(SC(=NC4=CC=CC=C4)N3)(CC(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a compound that integrates multiple pharmacologically relevant moieties. This article reviews its biological activities, focusing on antimicrobial and anticancer properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole ring fused with a pyrimidine derivative. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired bioactive scaffold.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds with similar structural frameworks. For instance, derivatives of thiadiazolopyrimidine have shown significant activity against both gram-positive and gram-negative bacteria as well as antifungal properties:
- Antibacterial Activity : Compounds similar to the target compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
- Antifungal Activity : The antifungal activity was assessed against Candida albicans, where certain derivatives demonstrated effective growth inhibition comparable to standard antifungal agents .
Anticancer Activity
The cytotoxic potential of methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl) derivatives has been explored in various cancer cell lines:
- Cytotoxicity Assays : The MTT assay revealed that specific derivatives achieved IC50 values ranging from 5.69 to 9.36 µM against breast cancer cell line MCF-7. This suggests a promising anticancer profile for compounds bearing similar structural motifs .
Structure–Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural features:
- Thiadiazole and Pyrimidine Integration : The presence of these rings enhances both antimicrobial and anticancer activities due to their ability to interact with various biological targets.
- Substituent Effects : Variations in substituents on the phenyl ring and other functional groups significantly influence the potency and selectivity of the compounds against different pathogens and cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of thiadiazolopyrimidine derivatives and evaluated their antimicrobial properties. Among them, compounds with electron-withdrawing groups showed enhanced activity against Bacillus cereus and Pseudomonas aeruginosa, indicating that electronic effects play a crucial role in modulating biological activity .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer effects, compounds were tested against multiple cancer cell lines. The results indicated that specific modifications in the thiadiazole structure led to improved cytotoxicity in MCF-7 cells. This highlights the importance of structural optimization in drug design for enhanced therapeutic efficacy .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. The specific compound under discussion has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has demonstrated that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .
Anti-inflammatory Effects
Inhibition of inflammation-related pathways has been observed in related compounds. The thieno[2,3-d]pyrimidine framework is known to interact with inflammatory mediators, suggesting that this compound may also possess anti-inflammatory properties .
Pesticidal Activity
Thieno[2,3-d]pyrimidine derivatives have been explored for their pesticidal properties. The compound may serve as a lead structure for developing new agrochemicals aimed at controlling pests and diseases in crops. Its efficacy against specific pathogens and pests is currently under investigation .
Herbicidal Properties
Research indicates that certain derivatives can inhibit plant growth by targeting specific biochemical pathways. This suggests potential applications as herbicides for weed management in agricultural settings .
Polymer Development
The unique chemical structure of the compound allows for its incorporation into polymer matrices. This can enhance the mechanical and thermal properties of materials used in various applications, including coatings and composites .
Case Study 1: Antimicrobial Testing
In a study published by MDPI, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the methyl group significantly enhanced antibacterial potency. The compound under discussion showed promising results against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms of thieno[2,3-d]pyrimidines revealed that these compounds could induce cell cycle arrest at the G1 phase in various cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and confirmed apoptosis through Annexin V staining.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[2,3-d]pyrimidin-4-one core undergoes nucleophilic substitution at the C2 position , facilitated by the electron-withdrawing effect of the adjacent carbonyl group. Common nucleophiles include amines, thiols, and alkoxides:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amination | Primary amines (e.g., benzylamine) in DMF, 80°C, 12h | 2-(Benzylamino)-substituted derivative |
| Thioether formation | Thiophenol, K₂CO₃, DMSO, 60°C, 8h | 2-(Phenylthio) analog with improved solubility |
These reactions typically achieve yields of 65–85% , confirmed via HPLC purity >95%.
Cyclization and Ring-Opening Reactions
The thiadiazole ring participates in acid- or base-mediated cyclization to form fused heterocycles. For example:
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Treatment with H₂SO₄ (conc.) at 120°C induces ring expansion, yielding a triazolo-thiadiazine derivative.
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Alkaline hydrolysis (NaOH, ethanol/H₂O) opens the thiadiazole ring, forming a thiol intermediate that reacts further with electrophiles.
Hydrolysis of Ester and Amide Groups
The compound’s ester and methoxy groups are susceptible to hydrolysis under acidic or basic conditions:
| Functional Group | Conditions | Outcome |
|---|---|---|
| Methyl ester (COOCH₃) | 2N HCl, reflux, 6h | Carboxylic acid derivative, isolated in 72% yield |
| Methoxy group (OCH₃) | BBr₃, CH₂Cl₂, −20°C to RT, 4h | Demethylation to hydroxyl group, confirmed by FT-IR loss of 2830 cm⁻¹ |
Oxidation Reactions
The dihydrothieno[2,3-d]pyrimidin-4-one moiety undergoes oxidation to form aromatic systems:
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KMnO₄ in acetic acid oxidizes the 3,4-dihydro ring to a fully conjugated thieno[2,3-d]pyrimidine-2,4-dione structure.
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H₂O₂/FeSO₄ selectively oxidizes sulfur atoms in the thiadiazole ring to sulfoxides, altering electronic properties.
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable diversification:
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Suzuki coupling with aryl boronic acids introduces biaryl groups at the C5 position of the thieno[2,3-d]pyrimidine ring (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
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Buchwald-Hartwig amination modifies the phenylamino group with secondary amines (Pd₂(dba)₃, Xantphos, toluene, 100°C).
Stability and Degradation Pathways
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Thermal stability : DSC analysis shows decomposition above 240°C, with no phase transitions below this temperature.
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiadiazole ring, forming sulfonic acid byproducts (HPLC-MS).
Key Analytical Techniques
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¹H/¹³C NMR : Used to confirm substitution patterns and regioselectivity in derivatives .
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HPLC : Monitors reaction progress and purity (>98% for isolated products).
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FT-IR : Identifies functional group transformations (e.g., ester → carboxylic acid).
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related derivatives reported in the literature:
Key Structural and Functional Comparisons:
Core Heterocycles: The thieno[2,3-d]pyrimidinone core in the target compound distinguishes it from thieno[2,3-d]pyridazines (), where the pyridazine ring lacks the ketone group, altering electronic properties and hydrogen-bonding capacity. Thiazolo[3,2-a]pyrimidines () replace the thiadiazole with a thiazole ring, reducing sulfur content and modifying ring puckering (e.g., flattened boat conformation observed crystallographically) .
5,6-Dimethyl groups on the thienopyrimidinone core increase steric hindrance compared to unsubstituted analogues, possibly affecting binding pocket accessibility .
Synthetic Routes: Thienopyrimidinone derivatives are often synthesized via cyclocondensation of thioureas with α,β-unsaturated ketones, while thiadiazole rings may form via oxidative cyclization of thiosemicarbazides . In contrast, thiazolo[3,2-a]pyrimidines () are synthesized using chloroacetic acid and benzaldehyde derivatives under reflux conditions .
Physicochemical and Pharmacological Implications
- Lipophilicity: The target compound’s methoxy-oxoethyl and methyl carboxylate groups improve aqueous solubility compared to purely aromatic analogues (e.g., trimethoxybenzylidene-substituted thiazolo-pyrimidines in ).
- Biological Activity: While the target compound’s activity is uncharacterized, structurally related thienopyrimidines with oxadiazole substituents exhibit antimicrobial properties (), and dihydropyrimidones show enzyme inhibition (). The thiadiazole ring may confer unique reactivity or binding modes compared to oxadiazoles.
Crystallographic and Conformational Analysis
- Crystallographic data for analogues (e.g., ) reveal that fused pyrimidine rings often adopt flattened boat conformations , with dihedral angles between fused rings exceeding 80° . The target compound’s thiadiazole ring may impose similar conformational constraints.
- Intermolecular interactions (e.g., C–H···O hydrogen bonds in ) are critical for crystal packing and stability. The target compound’s methoxy-oxoethyl group could facilitate analogous interactions, influencing solid-state properties .
Q & A
Q. What are the common synthetic routes for preparing this compound and its intermediates?
The synthesis typically involves multi-step heterocyclic condensation. For example, cyclocondensation of intermediates like N'-benzoyl derivatives in phosphorous oxychloride, followed by hydrolysis and alkylation with benzyl chlorides or chloroacetamides, is a key step . Intermediate purification often employs recrystallization in acetic acid or column chromatography .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Structural elucidation relies on IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹ and NH/OH bands), ¹H/¹³C NMR (to assign methyl, methoxy, and aromatic protons), and mass spectrometry (HRMS for molecular ion validation) . Single-crystal X-ray diffraction is used to confirm molecular geometry in crystalline forms .
Q. What solvent systems are optimal for studying the compound’s stability and reactivity?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for NMR studies, while non-polar solvents (e.g., chloroform) are used for recrystallization. Stability tests under varying pH and temperature (e.g., 25–60°C) reveal degradation trends, with acidic conditions accelerating hydrolysis of ester groups .
Advanced Research Questions
Q. What reaction mechanisms underpin the formation of the thieno[2,3-d]pyrimidine core?
The thieno[2,3-d]pyrimidine ring forms via cyclocondensation between thiourea derivatives and α,β-unsaturated ketones. A proposed mechanism involves nucleophilic attack by the thiol group on the carbonyl carbon, followed by dehydration and ring closure. Intermediate chlorination steps (using POCl₃) are critical for activating the pyrimidine ring for subsequent alkylation .
Q. How do structural modifications (e.g., substituents on the phenylamino group) influence bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antimicrobial activity by improving membrane penetration. Conversely, bulky substituents reduce activity due to steric hindrance . Computational docking studies (not explicitly referenced in evidence) could further elucidate target binding interactions.
Q. How should researchers resolve contradictions in reported solubility or spectral data?
Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from polymorphic forms or impurities. Cross-validate data using HPLC purity assays (>95% purity recommended) and replicate experimental conditions (e.g., solvent grade, temperature) from literature . Conflicting NMR peaks can be addressed by 2D techniques (COSY, HSQC) to resolve overlapping signals .
Q. What strategies mitigate challenges in synthesizing the thiadiazole-thienopyrimidine hybrid structure?
The thiadiazole ring is prone to ring-opening under basic conditions. To prevent this, use mild bases (e.g., NaHCO₃) during coupling reactions and low-temperature (-20°C) purification. Protecting groups (e.g., tert-butoxycarbonyl) on the phenylamino moiety improve yield during thiadiazole formation .
Q. How can computational methods predict the compound’s reactivity or degradation pathways?
Density Functional Theory (DFT) calculations can model electron-deficient sites prone to nucleophilic attack (e.g., the 4-oxo group). Thermodynamic simulations (e.g., Arrhenius plots) predict degradation rates under storage conditions, guiding stabilization strategies .
Methodological Considerations
- Synthetic Reproducibility : Always confirm reagent stoichiometry (e.g., 1:2 molar ratio for cyclocondensation) and reaction time (e.g., 4–6 hours in acetic acid) .
- Data Validation : Cross-reference spectral data with published analogs (e.g., methyl pyrimidine carboxylates in ) to identify characteristic peaks .
- Biological Assays : Use standardized microbial strains (e.g., E. coli ATCC 25922) for antimicrobial activity screening to ensure comparability with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
